9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline
Brand Name: Vulcanchem
CAS No.: 91658-77-4
VCID: VC21394449
InChI: InChI=1S/C15H10BrN3/c1-19-13-7-6-9(16)8-10(13)14-15(19)18-12-5-3-2-4-11(12)17-14/h2-8H,1H3
SMILES: CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Molecular Formula: C15H10BrN3
Molecular Weight: 312.16g/mol

9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline

CAS No.: 91658-77-4

Cat. No.: VC21394449

Molecular Formula: C15H10BrN3

Molecular Weight: 312.16g/mol

* For research use only. Not for human or veterinary use.

9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline - 91658-77-4

Specification

CAS No. 91658-77-4
Molecular Formula C15H10BrN3
Molecular Weight 312.16g/mol
IUPAC Name 9-bromo-6-methylindolo[3,2-b]quinoxaline
Standard InChI InChI=1S/C15H10BrN3/c1-19-13-7-6-9(16)8-10(13)14-15(19)18-12-5-3-2-4-11(12)17-14/h2-8H,1H3
Standard InChI Key ZHRFTRQRFPZGCB-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Canonical SMILES CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31

Introduction

Chemical Structure and Properties

9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline possesses well-defined chemical and physical properties that determine its behavior in various chemical environments and biological systems.

Structural Details

The molecular structure consists of an indole ring system fused with a quinoxaline moiety, creating a tricyclic framework. The compound has a bromine atom at the 9-position and a methyl group attached to the nitrogen at the 6-position. This specific substitution pattern influences its chemical reactivity, biological activity, and physical properties .

Physicochemical Properties

The compound exhibits several key physicochemical properties that are summarized in Table 1.

Table 1: Physicochemical Properties of 9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline

PropertyValue
Compound ID1094-0241
Molecular Weight312.17 g/mol
Molecular FormulaC15H10BrN3
SMILES NotationCn1c2ccc(cc2c2c1nc1ccccc1n2)[Br]
StereochemistryAchiral
logP4.246
logD4.246
logSw-4.491
Hydrogen Bond Acceptors2
Polar Surface Area20.57 Ų
InChI KeyZHRFTRQRFPZGCB-UHFFFAOYSA-N

The compound's relatively high logP value of 4.246 indicates significant lipophilicity, suggesting good membrane permeability but potentially limited water solubility, as further confirmed by its negative logSw value of -4.491 . The presence of two hydrogen bond acceptors and a modest polar surface area of 20.57 Ų influences its capacity for intermolecular interactions, particularly in biological environments.

Synthesis Methods

The synthesis of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step processes that establish the core indoloquinoxaline structure with appropriate substituents at specific positions.

Related Synthetic Methodologies

Research on related compounds suggests potential synthetic pathways. For instance, the synthesis of 9-bromo-6H-indolo[2,3-b]quinoxaline derivatives typically begins with the reaction of o-phenylenediamine with 5-bromo isatin in refluxing alcohol to create the core structure. The resultant compound can then undergo methylation at the 6-position using appropriate methylating agents such as methyl iodide in the presence of a base .

In one documented approach for similar compounds, 5-bromo isatin (0.0015 mol) is reacted with o-phenylenediamine in warm rectified spirit (12 ml), with the mixture being heated for approximately 30 minutes. The addition of water causes the product to precipitate, which can then be filtered and recrystallized from alcohol .

Comparison with Related Compounds

Understanding the relationship between 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline and structurally similar compounds provides valuable context for its potential properties and applications.

Structural Analogs

Several related compounds share the core indoloquinoxaline structure but differ in their substitution patterns:

  • 9-Methyl-6H-indolo[2,3-b]quinoxaline: Lacks the bromine substituent at position 9, but retains the methyl group, though at a different position .

  • 9-Bromo-6H-indolo[2,3-b]quinoxaline-3-sulfonamide derivatives: Feature additional functionalization through sulfonamide groups at position 3, creating compounds with potentially enhanced antimicrobial properties .

Functional Comparison

The presence of specific functional groups affects the properties and potential applications of these compounds:

Table 2: Comparative Analysis of 9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline and Related Compounds

CompoundKey Structural FeaturesPotential Impact on Properties
9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxalineBromine at position 9, methyl at N-6Enhanced lipophilicity, potential for halogen bonding, moderate electron-withdrawing effects
9-Methyl-6H-indolo[2,3-b]quinoxalineMethyl at position 9, unsubstituted N-6Less lipophilic, different electronic distribution
9-Bromo-6H-indolo[2,3-b]quinoxaline-3-sulfonamideBromine at position 9, sulfonamide at position 3, unsubstituted N-6Increased hydrophilicity, hydrogen bonding capacity, potential antimicrobial activity

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